molecular formula C17H22ClN5 B4160066 N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride

N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride

Cat. No.: B4160066
M. Wt: 331.8 g/mol
InChI Key: PXLVJJVWYACQOF-UHFFFAOYSA-N
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Description

[2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride is a complex heterocyclic compound. It features a triazolo-azepino-indole core structure, which is known for its potential pharmacological activities. This compound is of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5.ClH/c1-20(2)10-11-22-15-8-4-3-6-13(15)14-7-5-9-21-12-18-19-17(21)16(14)22;/h3-4,6,8,12H,5,7,9-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLVJJVWYACQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3=C1C4=NN=CN4CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-azepino-indole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for developing new drugs.

Medicine

Medicinally, [2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives
  • [1,2,4]Triazolo[3,4-b]thiadiazine derivatives
  • 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives

Uniqueness

What sets [2-(6,7-dihydro[1,2,4]triazolo[4’,3’:1,2]azepino[3,4-b]indol-12(5H)-yl)ethyl]dimethylamine hydrochloride apart is its unique triazolo-azepino-indole core structure. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride
Reactant of Route 2
N,N-dimethyl-2-(3,4,6,17-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2,4,11,13,15-hexaen-17-yl)ethanamine;hydrochloride

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